3-chloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
“3-chloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide” is a complex organic compound . It contains a benzamide group, which is an amide derived from benzoic acid, and a 1,3,4-oxadiazol group, which is a heterocyclic compound containing an oxygen atom, two carbon atoms, and two nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like 2D-NMR spectra, mass spectrum, and single crystal X-ray crystallography . These techniques can provide detailed information about the molecular structure, including bond lengths, bond angles, and dihedral angles .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been discussed in the literature . For example, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride involved several steps, including alkylation, azidation, Curtius rearrangement, hydrolysis, and salification .Scientific Research Applications
- The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, resulting in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide .
- Researchers have explored its potential as a therapeutic agent for Alzheimer’s disease. Cholinesterase inhibitors, like this compound, are known to be effective in treating Alzheimer’s by enhancing cholinergic neurotransmission .
- In a study, this molecule demonstrated antibacterial activity against Bacillus subtilis, inhibiting bacterial biofilm growth by 60.04% .
- A related compound, N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, has been used as a highly efficient and homogeneous catalyst for synthesizing diverse organic compounds .
- Indole-3-acetic acid, produced by the degradation of tryptophan in higher plants, acts as a plant hormone .
- Sulfonamides, including this compound, have been extensively studied for their pharmacokinetics and therapeutic effects .
- Their broad-spectrum antibacterial action and bacteriostatic properties make them valuable in treating infections .
- However, higher doses may cause side effects such as nausea and abdominal irritation .
Alzheimer’s Disease Treatment
Bacterial Biofilm Inhibition
Catalyst in Organic Synthesis
Plant Hormone Analog
Pharmacological Studies
Structural Characterization and Thermal Properties
Future Directions
The future directions for research on “3-chloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields, such as medicine or materials science, could be explored .
properties
IUPAC Name |
3-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4/c18-12-3-1-2-10(8-12)15(22)19-17-21-20-16(25-17)11-4-5-13-14(9-11)24-7-6-23-13/h1-5,8-9H,6-7H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXRMDAPGMXUCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide |
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